

Application Notes: In Vitro Assays for MDL-800, a SIRT6 Activator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

[Get Quote](#)

Introduction

MDL-800 is a first-in-class, cell-permeable, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is an NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, glucose metabolism, inflammation, and tumor suppression[3]. By binding to an allosteric site, **MDL-800** enhances the catalytic efficiency of SIRT6, leading to the deacetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac)[1][4]. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activities of **MDL-800**.

Mechanism of Action

MDL-800 selectively activates SIRT6, enhancing its deacetylase activity by up to 22-fold[1][4]. This activation leads to decreased acetylation of H3K9 and H3K56, which in turn inhibits mTOR signaling and E2F-related transcription[1]. The downstream consequence in cancer cell lines is cell cycle arrest, primarily at the G0/G1 phase, and a subsequent reduction in cell proliferation[1][4][5]. In some contexts, such as non-small cell lung cancer (NSCLC), **MDL-800** has also been shown to suppress the MAPK pathway[5][6]. Interestingly, at high concentrations in hepatocytes, **MDL-800** can induce cellular stress and produce reactive oxygen species (ROS) in a SIRT6-independent manner[7].



[Click to download full resolution via product page](#)

Figure 1: MDL-800 SIRT6-dependent signaling pathway.

Data Presentation

Table 1: Biochemical Activity of MDL-800

Assay Type	Parameter	Value	Reference
SIRT6 Deacetylation (FDL Assay)	EC50	10.3 ± 0.3 µM	[1][2][3][4]
SIRT6 Deacetylation (FDL Assay)	EC50	11.0 ± 0.3 µM	[5][6]
SIRT6 Deacetylation	Max Activation (at 100 µM)	>22-fold	[1]

Table 2: Cellular Activity of MDL-800

Cell Line	Cancer Type	Parameter	Value	Reference
Bel7405	Hepatocellular Carcinoma (HCC)	IC50 (Proliferation)	23.3 µM	[3]
Bel7405	Hepatocellular Carcinoma (HCC)	EC50 (Proliferation)	90.4 µM	[8][9]
PLC/PRF/5	Hepatocellular Carcinoma (HCC)	IC50 (Proliferation)	18.6 µM	[3]
Bel7402	Hepatocellular Carcinoma (HCC)	IC50 (Proliferation)	24.0 µM	[3]
Various (12 lines)	Non-Small Cell Lung Cancer (NSCLC)	IC50 (Proliferation)	21.5 - 34.5 µM	[5][6]
Bel7405	Hepatocellular Carcinoma (HCC)	IC50 (Histone Deacetylation)	23.3 µM	[9]

Experimental Protocols

Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluor-de-Lys)

This biochemical assay quantifies the deacetylase activity of SIRT6 in the presence of **MDL-800** using a fluorogenic substrate.

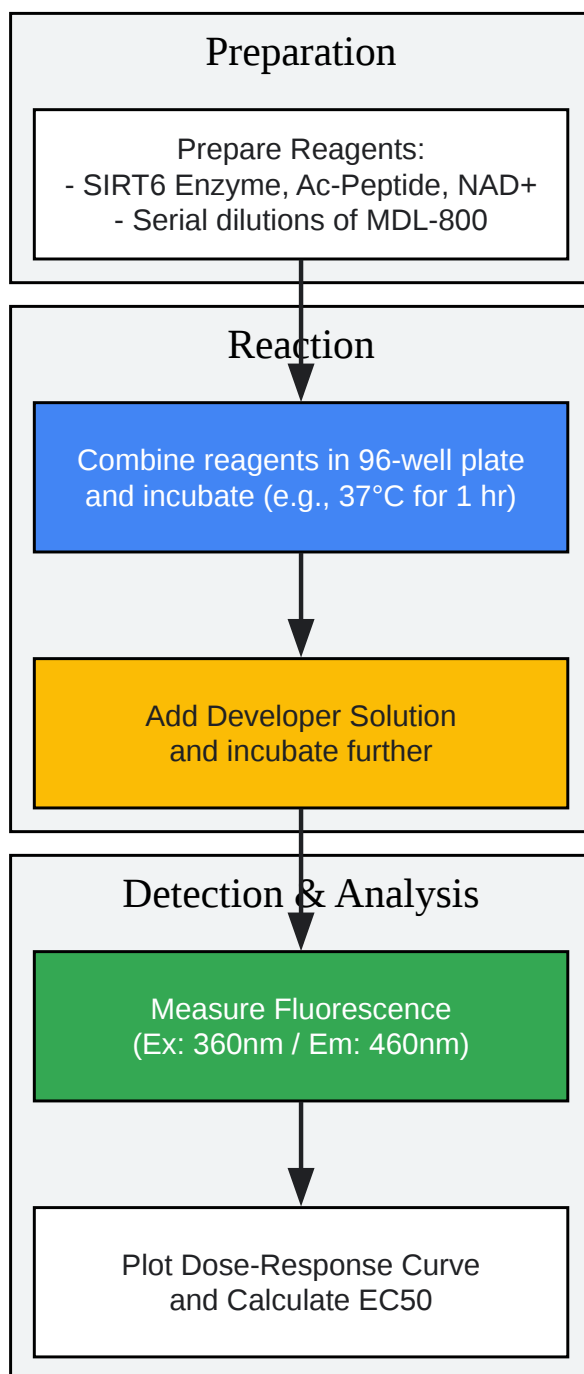
Materials:

- Recombinant human SIRT6 protein
- Fluorogenic peptide substrate (e.g., RHKK-Ac-AMC)[5]
- NAD⁺
- **MDL-800** (dissolved in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[5]
- Developer solution (containing a protease to cleave the deacetylated peptide)
- 96-well black plates
- Fluorescence microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **MDL-800** in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- **Reaction Setup:** In a 96-well plate, add the components in the following order:
 - Assay Buffer
 - **MDL-800** dilution or vehicle (DMSO)
 - SIRT6 enzyme

- NAD⁺
- Initiate Reaction: Add the acetylated peptide substrate (e.g., final concentration of 75 μ M) to all wells to start the reaction[5].
- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
- Development: Add the Developer solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow the generation of the fluorescent signal.
- Measurement: Read the fluorescence intensity on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
- Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence signal against the logarithm of **MDL-800** concentration and fit the data to a dose-response curve to calculate the EC50 value.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. MDL-800 | SIRT6 activator | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SIRT6 Activator MDL-800 Inhibits PPAR α and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes: In Vitro Assays for MDL-800, a SIRT6 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608947#mdl-800-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com